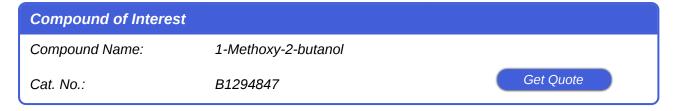


A Comprehensive Technical Guide to the Thermodynamic Properties of 1-Methoxy-2butanol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2-butanol (CAS No: 53778-73-7) is an ether alcohol with growing interest in various scientific and industrial fields, including as a solvent and an intermediate in chemical synthesis.[1] Its unique molecular structure, featuring both a methoxy group and a hydroxyl group, imparts specific physicochemical properties that are crucial for its application, particularly in the pharmaceutical and drug development sectors where understanding thermodynamic parameters is essential for process design, reaction optimization, and safety assessments.

This technical guide provides an in-depth overview of the core thermodynamic parameters of **1-Methoxy-2-butanol**. Due to a scarcity of direct experimental data for this specific compound, this guide presents values estimated through the reliable Joback group contribution method and outlines the standard experimental protocols for the determination of these properties.

Core Thermodynamic and Physical Properties

The thermodynamic and physical properties of **1-Methoxy-2-butanol** are summarized in the tables below. It is important to note that while some physical properties have been



experimentally determined, the core thermodynamic parameters are largely based on computational estimations.

Table 1: General and Physical Properties of 1-Methoxy-2-butanol

Property	Value	Source
Molecular Formula	C5H12O2	[1]
Molecular Weight	104.15 g/mol	[1]
Boiling Point	133-135 °C	
Density	0.906 g/mL at 25 °C	
Refractive Index	n20/D 1.412	
Flash Point	39 °C (closed cup)	

Table 2: Estimated Thermodynamic Parameters of **1-Methoxy-2-butanol** (Joback Method)

Thermodynamic Parameter	Estimated Value	Unit
Gibbs Free Energy of Formation	-253.04	kJ/mol
Heat of Vaporization	45.42	kJ/mol
Critical Temperature	593.40	К

Note: The values in Table 2 are calculated using the Joback group contribution method and should be considered as estimates in the absence of experimental data.

Experimental Protocols for Determination of Thermodynamic Parameters

The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of organic compounds like **1-Methoxy-2-butanol**.



Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is typically determined experimentally through combustion calorimetry.

Methodology:

- Sample Preparation: A precisely weighed sample of high-purity **1-Methoxy-2-butanol** is placed in a crucible within a combustion bomb.
- Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited. The
 complete combustion of the organic compound results in the formation of carbon dioxide and
 water.
- Temperature Measurement: The heat released during combustion is absorbed by a surrounding water bath (calorimeter), and the temperature change is meticulously measured.
- Calculation: The heat of combustion is calculated from the temperature change and the known heat capacity of the calorimeter.
- Enthalpy of Formation Calculation: Using Hess's Law, the standard enthalpy of formation of 1-Methoxy-2-butanol can be calculated from its heat of combustion and the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Specific Heat Capacity (Cp)

The specific heat capacity of a liquid can be determined using various calorimetric techniques, with Differential Scanning Calorimetry (DSC) being a common and accurate method.

Methodology:

- Sample and Reference Pans: A small, accurately weighed sample of **1-Methoxy-2-butanol** is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- Heating Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.



- Heat Flow Measurement: The DSC measures the difference in heat flow required to increase the temperature of the sample and the reference at the same rate.
- Calibration: The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.
- Calculation: The specific heat capacity of the sample is calculated by comparing its heat flow signal to that of the calibrant.

Standard Molar Entropy (S°)

The standard molar entropy of a substance is typically determined from heat capacity measurements at very low temperatures, extending down to near absolute zero, using adiabatic calorimetry.

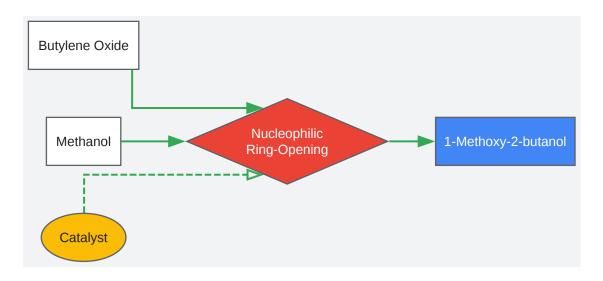
Methodology:

- Low-Temperature Calorimetry: A sample of 1-Methoxy-2-butanol is cooled to a very low temperature (approaching 0 K).
- Heat Capacity Measurement: The heat capacity of the solid is measured as a function of temperature by introducing small, known amounts of heat and measuring the resulting temperature increase.
- Phase Transitions: The enthalpy of any phase transitions (e.g., solid-solid, solid-liquid) is measured.
- Integration: The third law of thermodynamics states that the entropy of a perfect crystal at absolute zero is zero. The standard molar entropy at a given temperature (e.g., 298.15 K) is then calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to the desired temperature, and adding the entropy changes associated with any phase transitions.

Synthesis and Potential Metabolic Pathways Synthesis Workflow



1-Methoxy-2-butanol is commonly synthesized via the alcoholysis of butylene oxide with methanol in the presence of a catalyst.[1] This process involves the nucleophilic ring-opening of the epoxide.

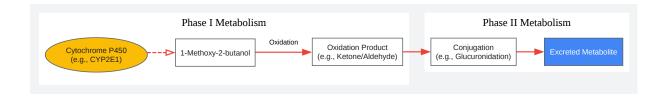


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Synthesis of 1-Methoxy-2-butanol

Potential Metabolic Pathway

For drug development professionals, understanding the metabolic fate of a compound is critical. While specific metabolic studies on **1-Methoxy-2-butanol** are not readily available, the metabolism of similar alkoxy alcohols and ethers is known to be mediated by the cytochrome P450 (CYP) enzyme system.[2][3][4] The following diagram illustrates a plausible metabolic pathway.



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Plausible Metabolic Pathway of **1-Methoxy-2-butanol**



Conclusion

This technical guide has provided a summary of the available thermodynamic and physical data for **1-Methoxy-2-butanol**. While experimentally determined core thermodynamic parameters are currently lacking in the public domain, estimated values from the Joback method offer a valuable starting point for researchers and scientists. The outlined experimental protocols provide a clear framework for the future determination of these crucial properties. Furthermore, the illustrated synthesis workflow and potential metabolic pathway offer valuable insights for professionals in drug development and chemical synthesis. As the applications of **1-Methoxy-2-butanol** expand, further experimental investigation into its thermodynamic properties is warranted to refine our understanding and enhance its utility in various scientific disciplines.

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